molecular formula C9H9Cl2NO2 B15196077 Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester CAS No. 6639-32-3

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester

Cat. No.: B15196077
CAS No.: 6639-32-3
M. Wt: 234.08 g/mol
InChI Key: ZYYOAHAWVWGMJY-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl-N,N-dimethylcarbamate, is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.079 g/mol . This compound is a member of the carbamate family, which are esters of carbamic acid. It is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester typically involves the reaction of 2,4-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 2,4-Dichlorophenol and dimethylcarbamic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .

Properties

CAS No.

6639-32-3

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2,4-dichlorophenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3

InChI Key

ZYYOAHAWVWGMJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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